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Compound of Interest

Compound Name: Rebaudioside N

Cat. No.: B3027041 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rebaudioside N is a minor steviol glycoside found in the leaves of the Stevia rebaudiana

Bertoni plant. As a member of the steviol glycoside family, it is a natural, non-caloric sweetener

with potential applications in the food, beverage, and pharmaceutical industries. This document

provides an overview of its characteristics, potential applications, and protocols for its

evaluation.

Disclaimer: Research specifically on Rebaudioside N is limited. The data presented here is

largely based on studies of other minor steviol glycosides, such as Rebaudioside D and M, and

should be considered as an estimation. Further research is required to fully characterize

Rebaudioside N.

Physicochemical Properties
The physicochemical properties of Rebaudioside N are expected to be similar to other steviol

glycosides.
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Property
Estimated
Value/Characteristic

Notes

Sweetness Potency 200-400x sucrose

This is an estimate based on

other minor steviol glycosides.

The perceived sweetness can

vary depending on the

concentration and the food

matrix.

Caloric Value Zero calories

Steviol glycosides are not

metabolized by the upper

gastrointestinal tract and are

considered non-caloric.

Solubility
Limited in water at room

temperature.

Solubility can be influenced by

the physical form (crystalline

vs. amorphous) and the

presence of other substances.

Stability
Generally stable to heat and a

wide pH range.

Steviol glycosides are known

to be stable under typical food

processing conditions.[1]

Sensory Profile
The sensory profile of a sweetener is a critical factor for its application. While specific sensory

data for Rebaudioside N is not readily available, studies on other minor steviol glycosides like

Rebaudioside D and M suggest a cleaner, more sugar-like taste with reduced bitterness and

licorice aftertaste compared to the more abundant Rebaudioside A.[2][3][4][5]
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Sensory Attribute
Expected Profile for
Rebaudioside N

Comparison with other
Steviol Glycosides

Sweetness Onset
Potentially faster onset than

Rebaudioside A.

Minor steviol glycosides often

exhibit a more rapid sweetness

perception.

Sweetness Linger
May have a lingering

sweetness.

A common characteristic of

high-potency sweeteners.

Bitterness

Expected to be significantly

less bitter than Rebaudioside

A.[2][3][4][5]

This is a key advantage of

many minor steviol glycosides.

Licorice Aftertaste
Expected to have minimal to

no licorice aftertaste.

Another desirable

characteristic of certain minor

steviol glycosides.

Metallic Aftertaste Expected to be minimal.

Experimental Protocols
Protocol for Determining Sweetness Potency (Sensory
Evaluation)
Objective: To determine the relative sweetness of Rebaudioside N compared to a sucrose

solution.

Materials:

Rebaudioside N (high purity)

Sucrose (analytical grade)

Deionized water

Trained sensory panel (10-15 members)

Glass beakers and graduated cylinders
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Analytical balance

Procedure:

Prepare Sucrose Standard Solutions: Prepare a series of sucrose solutions of varying

concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) in deionized water.

Prepare Rebaudioside N Solution: Prepare a stock solution of Rebaudioside N at a known

concentration (e.g., 500 ppm) in deionized water.

Sensory Evaluation:

Present the sucrose standards and a sample of the Rebaudioside N solution to the

trained sensory panel.

Use a two-alternative forced-choice (2-AFC) or a ranking test method.

Panelists should rinse their mouths with water between samples.

Ask panelists to identify which sample is sweeter or to rank the samples in order of

sweetness intensity.

Data Analysis:

Determine the sucrose concentration that is perceived as equally sweet to the

Rebaudioside N solution. This is the sucrose equivalency (SE).

Calculate the sweetness potency using the formula: Sweetness Potency = % Sucrose

Concentration / % Rebaudioside N Concentration

Protocol for Stability Study (pH and Temperature)
Objective: To evaluate the stability of Rebaudioside N under different pH and temperature

conditions.

Materials:

Rebaudioside N solution (known concentration)
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Buffer solutions (pH 3, 5, 7)

Water baths or incubators set at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C)

HPLC system with a suitable column (e.g., C18)

Vials for sample storage

Procedure:

Sample Preparation: Aliquot the Rebaudioside N solution into vials. Adjust the pH of the

solutions using the buffer solutions.

Incubation: Place the vials in the water baths or incubators at the set temperatures.

Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a

vial from each condition.

HPLC Analysis:

Immediately analyze the concentration of Rebaudioside N in the samples using a

validated HPLC method.

The mobile phase and detection wavelength should be optimized for steviol glycosides.

Data Analysis:

Plot the concentration of Rebaudioside N as a function of time for each condition.

Calculate the degradation rate constant and half-life to quantify the stability.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b3027041?utm_src=pdf-body
https://www.benchchem.com/product/b3027041?utm_src=pdf-body
https://www.benchchem.com/product/b3027041?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extraction & Purification

Physicochemical & Sensory Analysis

Application & Stability Testing

Safety & Regulatory

Stevia_Leaves

Extraction

 

Crude_Extract

 

Purification

 

Pure_RebN

 

Physicochemical_Analysis

 

Sensory_Evaluation

 

Application_Testing

  

Stability_Studies

 

Safety_Assessment

 

Regulatory_Approval

 

Click to download full resolution via product page

Caption: Experimental workflow for evaluating a new sweetener.
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Caption: Hypothesized sweet taste signaling pathway.
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Caption: Logical relationships of Rebaudioside N's benefits.

Safety and Toxicology
Specific toxicological studies on Rebaudioside N are not available in the public domain.

However, extensive research on other steviol glycosides, such as Rebaudioside A, has led to

their approval by major regulatory bodies worldwide. The general consensus is that steviol

glycosides are safe for human consumption. They are metabolized to steviol in the gut, which is

then absorbed, glucuronidated in the liver, and excreted in the urine.

Conclusion
Rebaudioside N, as a minor steviol glycoside, holds promise as a natural, non-caloric

sweetener with a potentially superior taste profile compared to more common steviol

glycosides. While direct research is limited, the existing knowledge on other minor

rebaudiosides provides a strong foundation for its potential application. Further studies are

essential to fully elucidate the specific properties of Rebaudioside N and to support its broader

use in various industries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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